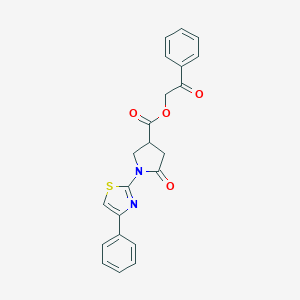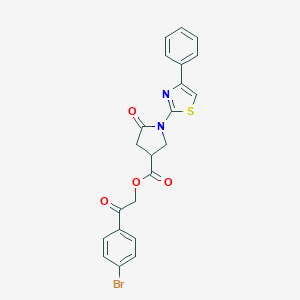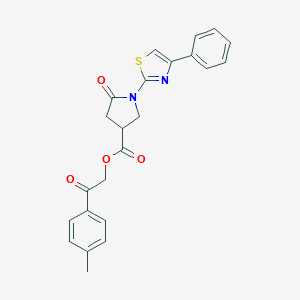![molecular formula C19H17FN2O4 B337945 METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B337945.png)
METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a chemical compound with the molecular formula C19H17FN2O4 and a molar mass of 356.3476832 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, a pyrrolidinyl ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves several steps. One common method includes the reaction of 4-fluorophenylacetic acid with pyrrolidine to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can be compared with similar compounds such as:
Methyl 4-aminobenzoate: Lacks the fluorophenyl and pyrrolidinyl groups, resulting in different chemical properties and applications.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the pyrrolidinyl and benzoate ester components.
Pyrrolidine: A simpler structure without the fluorophenyl and benzoate ester groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C19H17FN2O4 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
methyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H17FN2O4/c1-26-19(25)12-2-6-15(7-3-12)21-18(24)13-10-17(23)22(11-13)16-8-4-14(20)5-9-16/h2-9,13H,10-11H2,1H3,(H,21,24) |
Clé InChI |
DVEXQJOLPQHNEJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-phenylethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337862.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337863.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337865.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337866.png)
![2-Oxo-2-phenylethyl 1-[4-(3,4-dimethylphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337868.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(3,4-dimethylphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337871.png)



![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337876.png)
![1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B337878.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337882.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337883.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337885.png)
